molecular formula C10H20N2O2 B3101411 tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate CAS No. 139161-75-4

tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate

Cat. No.: B3101411
CAS No.: 139161-75-4
M. Wt: 200.28 g/mol
InChI Key: HBFRNKXGNAOUDC-YUMQZZPRSA-N
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Description

tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with (3S,5S)-5-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

(3S,5S)-5-methylpyrrolidine+tert-butyl chloroformatetert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate\text{(3S,5S)-5-methylpyrrolidine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} (3S,5S)-5-methylpyrrolidine+tert-butyl chloroformate→tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The carbamate group can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a protecting group for amines in peptide synthesis.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can release active amines under physiological conditions.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate involves the release of the active amine upon deprotection of the tert-butyl group. The molecular targets and pathways involved depend on the specific application of the compound. For example, in drug development, the released amine may interact with specific receptors or enzymes to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • tert-Butyl carbazate

Uniqueness

tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-[(3S,5S)-5-methylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFRNKXGNAOUDC-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate
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tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate
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tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate
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tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate
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tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate
Reactant of Route 6
tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate

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